![molecular formula C15H24N2O2 B1382070 Benzamide, 4-(dimethylamino)-N-(6-hydroxyhexyl)- CAS No. 792936-62-0](/img/structure/B1382070.png)
Benzamide, 4-(dimethylamino)-N-(6-hydroxyhexyl)-
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Overview
Description
Scientific Research Applications
Photodecomposition Studies
Research conducted by Silk and Unger (1973) explored the photodecomposition of a related compound, revealing major photoproducts that suggest pathways via a photo-Fries rearrangement. This study contributes to understanding the environmental impact of sunlight on similar compounds (Silk & Unger, 1973).
Pharmacological Activity
Sakaguchi et al. (1992) synthesized novel N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives, identifying compounds with balanced gastrointestinal prokinetic and antiemetic activities, highlighting their potential as new gastrointestinal prokinetic agents (Sakaguchi et al., 1992).
Metabolism and Disposition
The metabolism, disposition, and pharmacokinetics of a potent anticonvulsant benzamide derivative were studied by Potts et al. (1989), detailing its absorption, excretion, and biotransformation in rats, contributing to the understanding of its biological fate (Potts, Gabriel, & Parli, 1989).
Corrosion Inhibition
Hu et al. (2016) investigated benzothiazole derivatives as corrosion inhibitors, demonstrating their effectiveness against steel corrosion in acidic environments. This study showcases the potential industrial applications of similar compounds in protecting materials from corrosion (Hu et al., 2016).
Histone Deacetylase Inhibition
Remiszewski et al. (2002) explored the synthesis and activity of benzamide derivatives as inhibitors of human histone deacetylase, demonstrating their potential in inducing terminal differentiation of human tumor cell lines and having antitumor effects in vivo (Remiszewski et al., 2002).
Anticonvulsant Screening
Afolabi and Okolie (2013) conducted anticonvulsant screening of N-(substituted)-4-aminobenzamides, shedding light on their potential as anticonvulsants and the metabolic pathways leading to their inactivation (Afolabi & Okolie, 2013).
Mechanism of Action
properties
IUPAC Name |
4-(dimethylamino)-N-(6-hydroxyhexyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-17(2)14-9-7-13(8-10-14)15(19)16-11-5-3-4-6-12-18/h7-10,18H,3-6,11-12H2,1-2H3,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPAIZPJGAENSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NCCCCCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.